

PF-6274484: Known Biochemical and Cellular Data

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Compound Focus: PF-6274484

Cat. No.: S539291

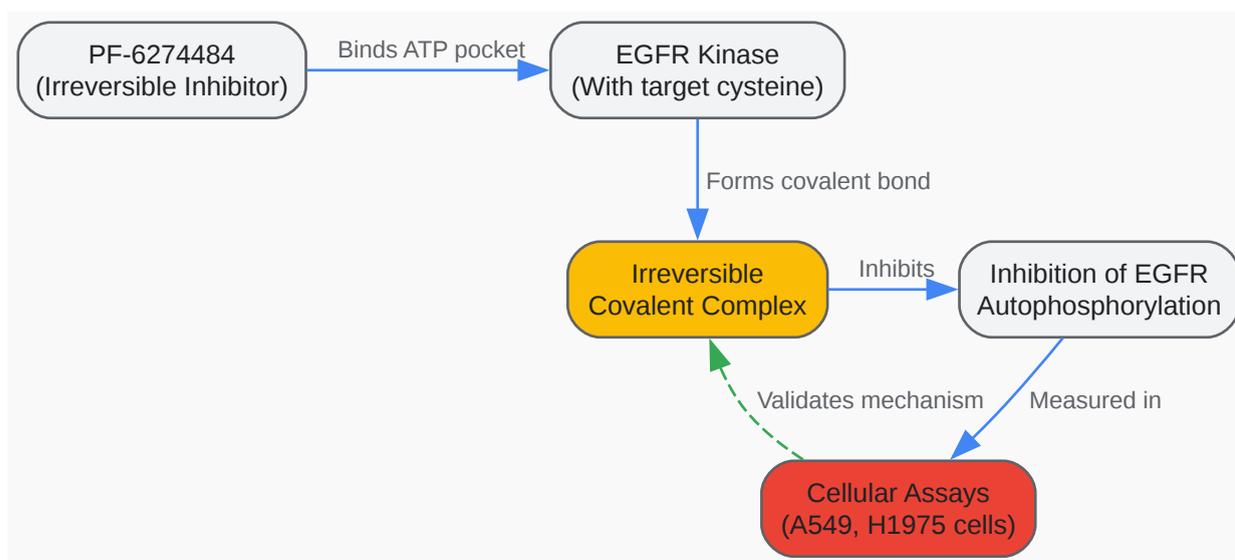
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The table below summarizes the key characteristics and activity data for **PF-6274484**, as reported across multiple chemical supplier and scientific sources [1] [2] [3]:

Property	Description
Role	Potent, high-affinity, irreversible covalent EGFR (Epidermal Growth Factor Receptor) kinase inhibitor [1] [2] [4].
Molecular Formula	$C_{18}H_{14}ClFN_4O_2$ [2] [3] [5]
Molecular Weight	372.78 g/mol [1] [2] [3]
CAS Number	1035638-91-5 [1] [2] [3]
Target Affinity (K_i)	EGFR-L858R/T790M: 0.14 nM; Wild-Type EGFR: 0.18 nM [1] [3] [4].
Cellular Activity (IC_{50})	Autophosphorylation in H1975 cells (EGFR-L858R/T790M): 6.6 nM; in A549 cells (WT-EGFR): 5.8 nM [1] [2] [3].
Mechanism	Forms an irreversible covalent bond with a cysteine residue in the EGFR kinase domain [1] [6].

Property	Description
Primary Application	Research tool for studying EGFR signaling and resistance mechanisms [1] [6].

PF-6274484 acts as a covalent inhibitor by forming a permanent bond with its target. The following diagram illustrates its mechanism of action and the experimental context in which it has been studied:



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FAQs and Troubleshooting for PF-6274484

Here are answers to common questions based on available data and general experimental principles:

Q1: What is the confirmed solubility and recommended storage for PF-6274484?

- **Solubility:** It is soluble in DMSO, with reports suggesting a solubility of approximately **25-65 mg/mL (~67 mM)** [1] [4]. Always use freshly opened DMSO for preparing stock solutions, as it is hygroscopic.
- **Storage:** Store the powder at **-20°C**. Once dissolved in DMSO, stock solutions can be stored at **-80°C for 6 months** or **-20°C for 1 month**. Avoid repeated freeze-thaw cycles [3] [5] [4].

Q2: How was PF-6274484 used and characterized in published research? The compound has been primarily used in **cell-based assays** to inhibit EGFR autophosphorylation [1]. Furthermore, a clickable

alkyne-bearing analog was synthesized for chemoproteomic studies using **Activity-Based Protein Profiling (ABPP)** to investigate its proteome-wide selectivity in human cancer cells [6].

Q3: The *in vivo* administration route is not specified in the search results. Where can I find this information? The lack of *in vivo* data in the current search results suggests that **PF-6274484** may be primarily characterized as a **research tool for *in vitro* studies**. To find administration protocols, you could:

- **Consult the Original Developer:** As **PF-6274484** was discovered by Pfizer [2], the most reliable information would come from their internal publications or patent documents.
- **Search for Analogues:** Investigate the administration routes of clinically approved covalent EGFR inhibitors (e.g., Afatinib, Osimertinib) as a reference, though their specific formulations will differ.
- **Review Formulation Literature:** Look for scientific papers specifically focused on the *in vivo* formulation of irreversible kinase inhibitors.

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References

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2. tocris.com/products/ pf - 6274484 _5939 [tocris.com]
3. PF-6274484 | CAS 1035638-91-5 | InvivoChem [invivochem.net]
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